molecular formula C14H12O3 B1302209 4-(3-methoxyphenyl)benzoic Acid CAS No. 5783-36-8

4-(3-methoxyphenyl)benzoic Acid

Cat. No. B1302209
CAS RN: 5783-36-8
M. Wt: 228.24 g/mol
InChI Key: OAMJQKDGQYAQKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the potassium salt of 3-methoxy benzoic acid undergoes selective deprotonation at the para position when treated with n-butyl lithium–potassium tert-butoxide, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . Another related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was synthesized from 4-methoxyphenylhydrazine with good yield . These studies demonstrate the reactivity of methoxyphenyl benzoic acids and their derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(3-methoxyphenyl)benzoic acid has been analyzed using various techniques. X-ray diffraction studies have been used to determine the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide , and a similar approach was used for 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid . These studies provide detailed information on the molecular geometry and crystal packing of methoxyphenyl-containing compounds.

Chemical Reactions Analysis

The Mitsunobu reaction, which involves the inversion of a secondary alcohol to give an ester, was performed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent . This reaction showcases the versatility of benzoic acid derivatives in organic synthesis. Additionally, the synthesis of azo-benzoic acids demonstrated acid-base dissociation and azo-hydrazone tautomerism in solution , indicating the dynamic behavior of benzoic acid derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-(3-methoxyphenyl)benzoic acid have been studied using spectroscopic and computational methods. For example, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were calculated using density functional theory (DFT) . The nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were attributed to a small energy gap between the frontier molecular orbitals . These studies provide a comprehensive understanding of the electronic structure and reactivity of methoxyphenyl benzoic acid derivatives.

Scientific Research Applications

Application in Cancer Research

  • Scientific Field: Biomedical Sciences
  • Summary of Application: A new hybrid compound of chalcone-salicylate (title compound) has been synthesized using a linker mode approach under reflux condition . This compound is being studied for its potential as an anticancer agent .
  • Methods of Application: The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation to explore its potency against breast cancer .
  • Results: The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Application in Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4-(3-methoxyphenyl)benzoic Acid is used in the synthesis of 4-methoxymethylbenzoic acid .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Application in Microbiology

  • Scientific Field: Microbiology
  • Summary of Application: 4-Methoxybenzoic acid is the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Application in Photocatalysis

  • Scientific Field: Environmental Chemistry
  • Summary of Application: 4-(3-methoxyphenyl)benzoic Acid is used in the synthesis of photocatalysts for the photodecomposition of antibiotics .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Application in Electrochemistry

  • Scientific Field: Electrochemistry
  • Summary of Application: 4-Methoxybenzoic acid was used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Application in Antimicrobial Research

  • Scientific Field: Microbiology
  • Summary of Application: 3-Fluoro-4-methoxybenzoic acid can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Application in Radical Processes

  • Scientific Field: Organic Chemistry
  • Summary of Application: 4-(3-methoxyphenyl)benzoic Acid is used in the synthesis of (E)-β-tosylstyrene through radical processes .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Application in Anticancer Research

  • Scientific Field: Biomedical Sciences
  • Summary of Application: A new hybrid compound of chalcone-salicylate (title compound) has been synthesized using a linker mode approach under reflux condition . This compound is being studied for its potential as an anticancer agent .
  • Methods of Application: The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation to explore its potency against breast cancer .
  • Results: The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Safety And Hazards

4-(3-methoxyphenyl)benzoic Acid may cause skin irritation and serious eye damage. It may also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled. It is harmful to aquatic life .

properties

IUPAC Name

4-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMJQKDGQYAQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374835
Record name 4-(3-methoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxyphenyl)benzoic Acid

CAS RN

5783-36-8
Record name 4-(3-methoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5783-36-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Coleman, JZH Lee, AM Kirk… - … A European Journal, 2022 - Wiley Online Library
Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering Page 1 Accepted Article 01/2020 Accepted Article Title: Enabling …
SI Klein, M Czekaj, CJ Gardner… - Journal of medicinal …, 1998 - ACS Publications
The discovery and some of the basic structure−activity relationships of a series of novel nonpeptide inhibitors of blood coagulation Factor Xa is described. These inhibitors are …
Number of citations: 62 pubs.acs.org
MD Moya-Garzón, C Martin Higueras… - Journal of Medicinal …, 2018 - ACS Publications
Primary hyperoxaluria type 1 (PH1) is a rare life-threatening genetic disease related to glyoxylate metabolism and characterized by accumulation of calcium oxalate crystals. Current …
Number of citations: 19 pubs.acs.org

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